![molecular formula C13H19NO B5736376 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, also known as EMP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EMP is a phenolic compound that possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is that it possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs. This compound has also been shown to possess various pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the research on 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol. One of the future directions is to elucidate the mechanism of action of this compound, which will help in optimizing its pharmacological properties. Another future direction is to evaluate the efficacy of this compound in animal models of various diseases, such as cancer and inflammation. Furthermore, the development of novel drug delivery systems for this compound could improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol involves the reaction of 3-methylphenol with ethylamine and isobutyraldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-6-5-7-13(15)8-12/h5-8,15H,2,4,9-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXMYKKEWMNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

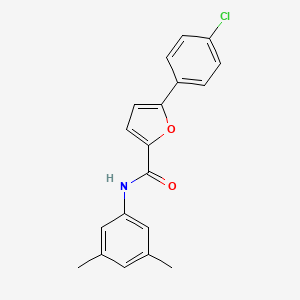
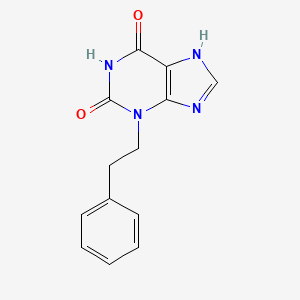
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5736322.png)
![5-[(2,6-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5736325.png)
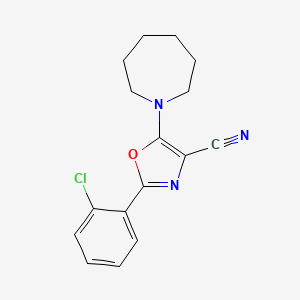
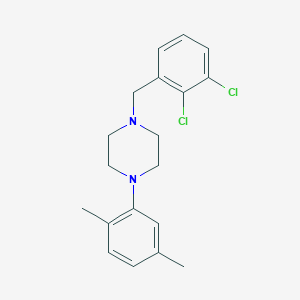
![N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5736353.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
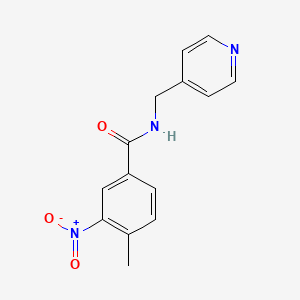
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)
